1-Ethoxy-2-methoxyethane

Description

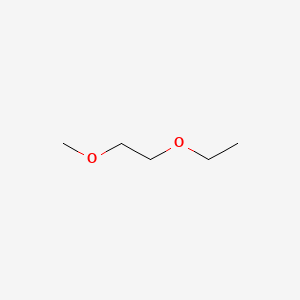

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-7-5-4-6-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQYAZNFWDDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74290-33-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-ethyl-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74290-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40964490 | |

| Record name | 1-Ethoxy-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5137-45-1, 500005-27-6 | |

| Record name | 1-Ethoxy-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2-methoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 1-Ethoxy-2-methoxyethane

This technical guide provides a comprehensive overview of the core physical properties of 1-Ethoxy-2-methoxyethane, a glyme ether. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a solvent or in other applications.

Core Physical Properties

The physical characteristics of this compound are critical for its application in various experimental and industrial settings. These properties dictate its behavior as a solvent, its performance under different temperature and pressure conditions, and its compatibility with other substances.

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C5H12O2 | ||

| Molecular Weight | 104.15 | g/mol | |

| Boiling Point | 123-124 | °C | |

| Density | 0.899 | g/cm³ | @ 25 °C |

| Refractive Index | 1.398 | @ 25 °C | |

| Flash Point | 29 | °C | |

| Vapor Pressure | 10.5 | mmHg | @ 25 °C |

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property of this compound are not always published in readily accessible literature, the following are general, standardized methodologies that are typically employed for such characterizations.

-

Boiling Point Determination: The boiling point is commonly determined using a distillation method under atmospheric pressure. A sample of the liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For more precise measurements, an ebulliometer can be used, which measures the boiling point of a liquid by measuring the temperature of the vapor in equilibrium with the boiling liquid.

-

Density Measurement: The density of this compound is typically measured using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a known volume of the liquid. A digital density meter, on the other hand, often utilizes an oscillating U-tube, where the oscillation frequency is related to the density of the sample.

-

Refractive Index Measurement: A refractometer, such as an Abbe refractometer, is the standard instrument for measuring the refractive index. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale after proper calibration and temperature control.

-

Flash Point Determination: The flash point is determined using either an open-cup or a closed-cup apparatus. The Pensky-Martens closed-cup tester is a common method where the sample is heated at a controlled rate, and a test flame is periodically introduced into the vapor space until a flash is observed.

-

Vapor Pressure Measurement: The vapor pressure can be measured using a static or dynamic method. A static method involves introducing the substance into a closed system and measuring the pressure exerted by the vapor at a given temperature. The isoteniscope is a common apparatus for this measurement. Dynamic methods, such as the gas saturation method, involve passing an inert gas through the liquid and measuring the amount of vaporized substance.

Logical Relationships of Physical Properties

The physical properties of a compound like this compound are interconnected and influenced by external conditions. The following diagram illustrates these relationships.

Caption: Interrelationships between external conditions and key physical properties.

1-Ethoxy-2-methoxyethane chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethoxy-2-methoxyethane, a significant organic compound with diverse applications in research and industry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and common experimental protocols.

Chemical Structure and IUPAC Name

This compound is an asymmetrical ether characterized by the presence of both an ethoxy and a methoxy (B1213986) group attached to an ethane (B1197151) backbone.[1] Its unique structure contributes to its distinct solvation properties and chemical reactivity when compared to symmetrical ethers.[1]

The standard IUPAC name for this compound is This compound .[2] It is also known by other names such as 2,5-dioxaheptane and ethylene (B1197577) glycol ethyl methyl ether.[1][3]

Chemical Structure:

The canonical SMILES representation of the molecule is CCOCCOC.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [1][2][4] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| CAS Number | 5137-45-1 | [2][4] |

| Appearance | Colorless, flammable liquid with a pleasant odor | [3] |

| Boiling Point | Approximately 103.5 °C (376.65 K) | [1][4] |

| Density | 0.850 g/cm³ | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 39.8 kJ/mol | [1] |

| Refractive Index | 1.387 | [5] |

| Solubility | Moderately soluble in water, more soluble in organic solvents | [3] |

Experimental Protocols

3.1. Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and classic method for the preparation of ethers, including the asymmetrical this compound.[6] This reaction proceeds through an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1]

Detailed Methodology:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in an excess of absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces sodium ethoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.

-

Reaction with 1-Bromo-2-methoxyethane (B44670): To the freshly prepared sodium ethoxide solution, add 1-bromo-2-methoxyethane dropwise from the dropping funnel with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol is removed by distillation. The remaining residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Isolation of the Product: The final product, this compound, is isolated by fractional distillation of the dried organic solution. The purity of the obtained product can be assessed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

An alternative route involves the reaction of sodium methoxide (B1231860) with a 2-ethoxyalkyl halide.[1]

3.2. Application as a Solvent in Organic Synthesis

Due to its ability to dissolve a wide range of both polar and non-polar substances, this compound is a versatile solvent in organic synthesis.[1] It is particularly useful in reactions where solubility is a critical factor for facilitating chemical transformations.[1]

General Experimental Workflow for a Nucleophilic Substitution Reaction:

-

Reactant Dissolution: In a clean, dry reaction vessel, dissolve the substrate for the nucleophilic substitution reaction in an appropriate volume of this compound.

-

Reagent Addition: The nucleophilic reagent, either as a pure substance or dissolved in a small amount of this compound, is added to the stirred solution of the substrate. The addition can be done at room temperature or at a controlled temperature depending on the reactivity of the reactants.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Product Isolation: Upon completion of the reaction, the product is isolated from the reaction mixture. This typically involves quenching the reaction, followed by an aqueous work-up to remove any inorganic byproducts and the this compound solvent. The crude product is then purified by techniques such as crystallization, distillation, or column chromatography.

Visualizations

Below is a diagram illustrating the logical workflow of the Williamson Ether Synthesis for producing this compound.

Caption: Williamson Ether Synthesis Workflow.

References

- 1. This compound|CAS 5137-45-1 [benchchem.com]

- 2. This compound | C5H12O2 | CID 123223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5137-45-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Ethane, 1-ethoxy-2-methoxy- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. Buy this compound (EVT-365445) | 5137-45-1 [evitachem.com]

Synthesis of 1-Ethoxy-2-methoxyethane via Williamson Ether Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-ethoxy-2-methoxyethane, a valuable solvent and intermediate in various chemical processes. The synthesis is achieved through the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. This document details the underlying chemical principles, experimental protocols, and characterization of the final product, presented in a format tailored for chemical research and development professionals.

Introduction

This compound (also known as ethyl 2-methoxyethyl ether) is an asymmetrical ether with the molecular formula C₅H₁₂O₂.[1] Its unique combination of an ethoxy and a methoxy (B1213986) group linked by an ethylene (B1197577) bridge imparts distinct solvation properties, making it a useful solvent for a range of polar and non-polar substances.[1] The Williamson ether synthesis, a classic Sₙ2 reaction, provides a reliable and straightforward route to this and other ethers. The reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion.[2]

Reaction Principle and Strategy

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] This concerted, single-step reaction involves the backside attack of a nucleophile on an electrophilic carbon atom bearing a leaving group, typically a halide.[1][2] For the synthesis of the asymmetrical this compound, two synthetic routes are possible:

-

Route A: The reaction of sodium 2-methoxyethoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

-

Route B: The reaction of sodium ethoxide with a 1-halo-2-methoxyethane (e.g., 1-chloro-2-methoxyethane).

For optimal results in an Sₙ2 reaction, the use of a primary alkyl halide is preferred to minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary halides.[2] Both ethyl halides and 1-halo-2-methoxyethanes are primary halides. However, the availability and reactivity of the starting materials often guide the choice of synthetic route. This guide will focus on Route A, which utilizes the readily available 2-methoxyethanol (B45455) and an ethyl halide.

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound, including the in situ preparation of the sodium 2-methoxyethoxide nucleophile.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | ≥99% | Sigma-Aldrich |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich |

| Ethyl Bromide | C₂H₅Br | 108.97 | ≥98% | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Laboratory Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Synthesis Procedure

Step 1: Preparation of Sodium 2-methoxyethoxide

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum is flushed with dry nitrogen or argon.

-

Anhydrous diethyl ether (100 mL) is added to the flask.

-

Sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) is carefully added to the flask in portions.

-

The flask is cooled in an ice bath, and 2-methoxyethanol (7.61 g, 0.1 mol) is added dropwise via a syringe through the septum over 30 minutes with continuous stirring.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of the alkoxide.

Step 2: Williamson Ether Synthesis

-

The flask containing the sodium 2-methoxyethoxide solution is equipped with an addition funnel.

-

Ethyl bromide (12.0 g, 0.11 mol) is added to the addition funnel.

-

The ethyl bromide is added dropwise to the stirred alkoxide solution over 30 minutes.

-

After the addition is complete, the reaction mixture is gently heated to reflux (approximately 35-40 °C) for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the slow, dropwise addition of water (50 mL) to decompose any unreacted sodium hydride.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.

-

The crude product is purified by fractional distillation under atmospheric pressure. The fraction boiling at approximately 103-105 °C is collected as pure this compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₁₂O₂ |

| Molar Mass | 104.15 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | ~103.5 °C[1] |

| Density | ~0.89 g/mL |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethoxy protons (a triplet and a quartet) and the methoxy and ethylene bridge protons (singlets and multiplets). |

| ¹³C NMR | Peaks confirming the presence of five distinct carbon environments.[3][4] |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkages. |

Reaction Mechanism and Experimental Workflow Diagrams

The following diagrams illustrate the key chemical transformations and the overall experimental process.

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

Ethyl Bromide: Is a volatile and potentially toxic alkylating agent. It should be handled in a well-ventilated fume hood.

-

Diethyl Ether: Is highly flammable and should be used in an area free of ignition sources.

-

2-Methoxyethanol: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. By following the detailed protocol outlined in this guide, researchers can successfully synthesize this valuable compound. Proper characterization is crucial to confirm the identity and purity of the final product. The provided diagrams offer a clear visual representation of the reaction and the experimental workflow, aiding in the planning and execution of the synthesis.

References

Spectroscopic Characterization of 1-Ethoxy-2-methoxyethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethoxy-2-methoxyethane (CAS 5137-45-1), an asymmetrical ether with increasing relevance as a solvent in organic synthesis and electrolyte formulations. Due to the limited availability of public experimental spectra, this guide presents a combination of expected and reported data, alongside detailed experimental protocols for its acquisition.

Molecular Structure and Properties

This compound, also known as 2,5-dioxaheptane, possesses the molecular formula C₅H₁₂O₂ and a molecular weight of approximately 104.15 g/mol .[1] Its asymmetrical structure, featuring both an ethoxy and a methoxy (B1213986) group connected by an ethylene (B1197577) bridge, imparts distinct physicochemical properties compared to its symmetrical counterparts.

Structure: CH₃CH₂OCH₂CH₂OCH₃

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | t, J ≈ 5.0 Hz | 2H | -O-CH₂ -CH₂-O- |

| ~3.50 | q, J ≈ 7.0 Hz | 2H | CH₃ -CH₂-O- |

| ~3.35 | s | 3H | -O-CH₃ |

| ~1.20 | t, J ≈ 7.0 Hz | 3H | CH₃ -CH₂-O- |

| Note: Predicted values are based on standard chemical shift tables and data from analogous ethers. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~72.0 | -O-C H₂-CH₂-O- |

| ~70.0 | -O-CH₂-C H₂-O- |

| ~66.0 | CH₃-C H₂-O- |

| ~59.0 | -O-C H₃ |

| ~15.0 | C H₃-CH₂-O- |

| Note: Predicted values are based on the expected deshielding effects of the oxygen atoms. Carbons in ethers typically resonate in the 50-80 ppm range.[2] |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2975-2850 | Strong | C-H Stretch | Alkane |

| 1150-1060 | Strong | C-O Stretch | Ether |

| Note: The C-O stretching band is the most characteristic feature for ethers in an IR spectrum, though this region can be congested.[1][3] |

Mass Spectrometry (MS)

Table 4: Reported and Expected Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 104 | Low | [M]⁺ (Molecular Ion) |

| 89 | Moderate | [M - CH₃]⁺ |

| 75 | Moderate | [M - CH₂CH₃]⁺ |

| 59 | High | [CH₂OCH₂CH₃]⁺ |

| 45 | High (Base Peak) | [CH₂OCH₃]⁺ |

| Note: The molecular mass of this compound has been confirmed as 104 via chemical ionization mass spectrometry.[4] The fragmentation pattern is predicted based on common cleavage pathways for ethers, such as alpha-cleavage. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound directly onto the center of the crystal, ensuring it is fully covered.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected in the range of 4000-400 cm⁻¹.

-

After acquisition, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.

-

-

Ionization and Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

For standard analysis, Electron Ionization (EI) is used, typically at 70 eV, which causes fragmentation of the molecule.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. This compound|CAS 5137-45-1 [benchchem.com]

- 2. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethoxy-2-methoxyethane for Researchers and Drug Development Professionals

An authoritative overview of 1-Ethoxy-2-methoxyethane, detailing its chemical and physical properties, synthesis, and key applications in research and industry, with a focus on its role as a versatile solvent.

Introduction

This compound, also known by its synonyms 2,5-dioxaheptane and ethylene (B1197577) glycol ethyl methyl ether, is an acyclic ether with significant utility as a solvent and chemical intermediate. Its asymmetrical structure, featuring both an ethoxy and a methoxy (B1213986) group, imparts distinct solvation properties that differentiate it from symmetrical ethers. This guide provides a comprehensive overview of its characteristics, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless, flammable liquid with a pleasant odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5137-45-1 | [2][3] |

| Molecular Formula | C₅H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 104.15 g/mol | [2][4][6] |

| Boiling Point | 102-103.5 °C (375.15-376.65 K) | [2] |

| Density | ~0.850 g/cm³ | |

| Solubility | Moderately soluble in water; soluble in organic solvents.[1] | |

| Vapor Pressure | Moderate | [1] |

| Flash Point | Flammable | [1] |

| InChI Key | CAQYAZNFWDDMIT-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

The most common laboratory and industrial method for synthesizing this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 reaction.

Synthetic Pathway

The synthesis can proceed via two primary routes, as illustrated in the diagram below. Route A involves the reaction of sodium ethoxide with 2-methoxyethyl halide, while Route B utilizes sodium methoxide (B1231860) and 2-ethoxyethyl halide.

References

- 1. CAS 5137-45-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 5137-45-1 [benchchem.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C5H12O2 | CID 123223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. Ethane, 1-ethoxy-2-methoxy- (CAS 5137-45-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Solubility of 1-Ethoxy-2-methoxyethane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-methoxyethane (CAS: 5137-45-1), also known as ethylene (B1197577) glycol ethyl methyl ether, is an asymmetrical ether with the molecular formula C₅H₁₂O₂. Its unique structure, featuring both an ethoxy and a methoxy (B1213986) group, imparts a versatile solvency that makes it a valuable component in numerous applications, including organic synthesis, electrochemistry, and the formulation of paints, coatings, and cleaning products.[1] This guide provides a comprehensive overview of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection in research and development.

Core Concepts: Solubility and Miscibility

In the context of this guide, it is crucial to distinguish between solubility and miscibility. Solubility refers to the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. It is often expressed quantitatively (e.g., in grams per 100 mL). Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution. For many practical purposes in organic chemistry, high solubility is effectively miscibility.

Glycol ethers, as a class of solvents, are known for their excellent solvency for a wide range of substances, owing to the presence of both ether and alcohol functionalities (in the case of those with a free hydroxyl group).[1][2] this compound, with its two ether linkages, is aprotic and demonstrates broad compatibility with many organic solvents.

Solubility Data of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The general consensus from various sources is that it is miscible with most common organic solvents. This high degree of miscibility is a key characteristic that makes it a versatile solvent.

The following table summarizes the available qualitative solubility information for this compound and the general miscibility of closely related glycol ethers, which can serve as a strong indicator of its behavior.

| Solvent Class | Specific Solvent | Solubility/Miscibility of this compound | General Miscibility of Related Glycol Ethers (e.g., 2-Ethoxyethanol, Diglyme) |

| Alcohols | Ethanol | Soluble/Miscible | Miscible[3][4] |

| Methanol | Likely Miscible | Miscible[5] | |

| Ketones | Acetone | Likely Miscible | Miscible[3][4] |

| Ethers | Diethyl Ether | Soluble/Miscible | Miscible[3][4] |

| Tetrahydrofuran (THF) | Likely Miscible | Miscible | |

| Aromatic Hydrocarbons | Toluene | Likely Miscible | Soluble/Miscible |

| Benzene | Likely Miscible | Soluble[5] | |

| Aliphatic Hydrocarbons | Hexane | Information not available; likely lower miscibility | Generally lower miscibility for more polar glycol ethers |

| Chlorinated Solvents | Dichloromethane | Likely Miscible | Soluble/Miscible |

| Carbon Tetrachloride | Information not available | Soluble[5] | |

| Esters | Ethyl Acetate | Likely Miscible | Miscible[3][4] |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility or to verify miscibility in a specific solvent system, the following experimental protocols can be employed. These are generalized procedures based on standard laboratory methods.

Qualitative Miscibility Assessment (Visual Method)

This is a straightforward method to quickly determine if two liquids are miscible at room temperature.

Materials:

-

This compound

-

Test solvent

-

Graduated cylinders or volumetric pipettes

-

Test tubes with stoppers or vials

-

Vortex mixer (optional)

Procedure:

-

In a clean, dry test tube, combine this compound and the test solvent in a 1:1 volume ratio (e.g., 2 mL of each).

-

Stopper the test tube and invert it several times or briefly vortex to ensure thorough mixing.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Interpretation of Results:

-

Miscible: A single, clear, and homogeneous liquid phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

-

To confirm complete miscibility, it is advisable to repeat the test with different ratios (e.g., 1:9 and 9:1) of this compound to the test solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method is adapted from the CIPAC MT 181 method for determining the solubility of substances in organic solvents and is suitable when a substance is not fully miscible.

Materials:

-

This compound

-

Test solvent

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Glass vials with screw caps

Procedure:

Part A: Preliminary Test

-

Weigh approximately 0.1 g of this compound into a test tube.

-

Add the test solvent in small, measured increments (e.g., 0.5 mL) with vigorous shaking after each addition.

-

Continue adding the solvent until the this compound is completely dissolved.

-

Use the total volume of solvent added to estimate the approximate solubility and to determine the appropriate sample mass for the main test.

Part B: Main Test

-

Based on the preliminary test, weigh an appropriate amount of this compound into a glass vial.

-

Add a known volume of the test solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture until equilibrium is reached (this may take several hours). A constant appearance of the solution over time indicates equilibrium.

-

If undissolved this compound remains, carefully separate the saturated solution from the undissolved portion. This can be done by allowing the mixture to settle and decanting the supernatant or by centrifugation.

-

Accurately weigh a known volume of the saturated solution.

-

Evaporate the solvent from the weighed saturated solution under controlled conditions (e.g., in a rotary evaporator or a fume hood with a gentle stream of nitrogen).

-

Weigh the residue (the dissolved this compound).

-

Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of saturated solution taken) x 100

-

Perform the determination in duplicate to ensure accuracy.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable co-solvent for use with this compound in a formulation or reaction.

Caption: A logical workflow for the selection of a co-solvent to be used with this compound.

Experimental Workflow for Miscibility Determination

The diagram below outlines the experimental steps for determining the miscibility of this compound with a test solvent.

Caption: A streamlined experimental workflow for the visual determination of miscibility.

Conclusion

This compound is a versatile aprotic solvent characterized by its high miscibility with a broad range of common organic solvents. While specific quantitative solubility data is sparse, its general miscibility makes it a reliable choice for creating homogeneous solvent systems. For applications where precise solubility limits are critical, the detailed experimental protocols provided in this guide offer a robust framework for accurate determination. The logical workflows presented can aid researchers in making informed decisions regarding solvent selection and experimental design, ultimately contributing to more efficient and effective research and development processes.

References

- 1. GLYCOL ETHERS - Ataman Kimya [atamanchemicals.com]

- 2. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]

- 3. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 4. 2-Ethoxyethanol [chemeurope.com]

- 5. 2-Ethoxyethanol, C4H10O2, 110-80-5, 2-Ethoxyethyl Alcohol; Ethyl 2-Hydroxyethyl Ether [mallakchemicals.com]

Understanding the Polarity of 1-Ethoxy-2-methoxyethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Polarity of 1-Ethoxy-2-methoxyethane

The polarity of a molecule is a critical factor that dictates its physical and chemical properties, including its solubility, boiling point, and reactivity. This compound (C₅H₁₂O₂) is an asymmetrical ether, featuring both an ethoxy (-OCH₂CH₃) and a methoxy (B1213986) (-OCH₃) group attached to an ethane (B1197151) backbone. The presence of two electronegative oxygen atoms with lone pairs of electrons leads to an uneven distribution of electron density within the molecule, resulting in a net dipole moment and rendering the molecule polar.

The C-O-C bond in ethers has a bent geometry, similar to that of water, which prevents the individual bond dipoles from canceling each other out. This inherent structural feature is the primary reason for the polarity of all ethers, including this compound. The asymmetry of the alkyl groups (ethyl and methyl) in this compound further contributes to its specific polarity and solvation characteristics, distinguishing it from its symmetrical counterparts like 1,2-dimethoxyethane (B42094) (monoglyme) and 1,2-diethoxyethane.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while many physical properties have been experimentally determined, specific values for the dipole moment and dielectric constant are not readily found in publicly accessible databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Boiling Point | 100-102 °C | |

| Density | ~0.85 g/cm³ at room temperature | [2] |

| Solubility in Water | Moderate to fully miscible | |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and diethyl ether | [2] |

| Dipole Moment | Data not available | |

| Dielectric Constant | Data not available |

Comparative Polarity Data of Related Glymes

To contextualize the expected polarity of this compound, the following table presents the experimental dipole moments and dielectric constants of structurally related glymes. These compounds share the common feature of ether linkages and provide a valuable benchmark.

| Compound | Molecular Formula | Dipole Moment (D) | Dielectric Constant (ε) |

| 1,2-Dimethoxyethane (Monoglyme) | C₄H₁₀O₂ | 1.71 | 7.20 (at 25°C) |

| 1,2-Diethoxyethane | C₆H₁₄O₂ | Data not available | Data not available |

| Diethylene Glycol Dimethyl Ether (Diglyme) | C₆H₁₄O₃ | 1.97 | 7.7 |

| Triethylene Glycol Dimethyl Ether (Triglyme) | C₈H₁₈O₄ | 2.34 | 7.8 |

The data for glymes indicates that an increase in the number of ether linkages generally leads to a higher dipole moment and dielectric constant, reflecting increased overall polarity.

Molecular Structure and Polarity Relationship

The polarity of this compound is a direct consequence of its molecular structure. The electronegative oxygen atoms pull electron density away from the adjacent carbon atoms, creating bond dipoles. Due to the bent geometry around the oxygen atoms, these bond dipoles do not cancel out, resulting in a net molecular dipole moment. The diagram below illustrates this relationship.

Caption: Molecular structure of this compound and its influence on polarity.

Experimental Protocols for Polarity Determination

While specific experimental data for this compound is scarce, the following sections detail established methodologies for determining the key parameters of molecular polarity: dipole moment and dielectric constant. These protocols are generally applicable to liquid samples like this compound.

Determination of Dipole Moment

The dipole moment of a polar molecule in a nonpolar solvent can be determined by measuring the dielectric constant and density of dilute solutions of the substance. The Guggenheim method is a commonly employed technique that simplifies the calculations.

Experimental Workflow:

Caption: Workflow for the experimental determination of dipole moment.

Methodology:

-

Solution Preparation: A series of dilute solutions of this compound in a non-polar solvent (e.g., cyclohexane or hexane) are prepared with accurately known concentrations.

-

Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a precision dielectric constant meter. This is often done by measuring the capacitance of a cell with and without the sample.

-

Refractive Index Measurement: The refractive index of the pure solvent and each solution is measured using an Abbe refractometer at a specific wavelength (e.g., the sodium D-line).

-

Density Measurement: The density of the pure solvent and each solution is determined using a pycnometer or a vibrating tube densimeter.

-

Calculation: The molar polarization at infinite dilution is calculated using the Guggenheim equation, which relates the changes in dielectric constant and refractive index to the concentration of the solute.

-

Data Analysis: The calculated molar polarizations are plotted against the mole fraction of the solute. The slope of this plot is then used to calculate the dipole moment of this compound.

Determination of Dielectric Constant

The dielectric constant (or relative permittivity) of a liquid is a measure of its ability to store electrical energy in an electric field. It can be determined by measuring the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.

Experimental Workflow:

Caption: Workflow for the experimental determination of dielectric constant.

Methodology:

-

Capacitor Cell: A parallel plate capacitor with a known geometry is used. The plates must be rigid and maintain a constant separation.

-

Capacitance Measurement in Air/Vacuum: The capacitance of the empty capacitor cell (C₀) is measured using a capacitance meter. This serves as the reference measurement.

-

Sample Introduction: The capacitor cell is filled with this compound, ensuring that the space between the plates is completely occupied by the liquid and free of air bubbles.

-

Capacitance Measurement with Sample: The capacitance of the cell filled with the liquid (C) is measured.

-

Calculation: The dielectric constant (ε) is calculated as the ratio of the capacitance of the capacitor with the liquid to its capacitance with air/vacuum (ε = C / C₀).

Conclusion

References

The Synthetic Nature of 1-Ethoxy-2-methoxyethane and its Derivatives: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethoxy-2-methoxyethane and its related derivatives, belonging to the glycol ether family, are compounds of significant interest in various industrial and research applications due to their unique solvent properties. This technical guide addresses the core question of their natural occurrence. Based on a thorough review of the available scientific literature, there is no evidence to suggest that this compound or its derivatives occur naturally in the environment.[1][2][3] They are widely considered to be synthetic compounds, produced through specific chemical reactions for commercial and research purposes.[1] This document provides a comprehensive overview of the chemical properties, synthesis methodologies, and known biological interactions of this compound, offering valuable insights for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as ethylene (B1197577) glycol ethyl methyl ether, is an asymmetrical ether with distinct solvation characteristics.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H12O2 | [4][5] |

| Molecular Weight | 104.15 g/mol | [4][5] |

| CAS Number | 5137-45-1 | [4][5] |

| Boiling Point | 103.5 °C (376.65 K) | [4] |

| IUPAC Name | This compound | [5] |

Synthesis of this compound

The primary method for the industrial and laboratory synthesis of this compound is the Williamson ether synthesis.[6] This method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from sodium ethoxide and 1-bromo-2-methoxyethane (B44670).

Materials:

-

Sodium ethoxide

-

1-bromo-2-methoxyethane

-

Anhydrous diethyl ether (solvent)

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a stoichiometric amount of 1-bromo-2-methoxyethane to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is quenched with water to remove any unreacted sodium ethoxide and the sodium bromide salt byproduct.

-

The aqueous and organic layers are separated using a separatory funnel.

-

The organic layer, containing the desired this compound, is washed with brine to remove any remaining water.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

The drying agent is removed by filtration.

-

The solvent (diethyl ether) is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation to obtain pure this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the Williamson ether synthesis of this compound.

Derivatives and Applications

Fluorinated derivatives of this compound are of particular interest in the development of high-energy-density lithium-metal batteries.[4] The asymmetric nature of these ethers disrupts uniform solvation shells around lithium ions, which can accelerate redox kinetics.[4]

Logical Relationship Diagram:

Caption: Relationship between this compound, its derivatives, and applications.

Conclusion

References

- 1. atamankimya.com [atamankimya.com]

- 2. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound|CAS 5137-45-1 [benchchem.com]

- 5. This compound | C5H12O2 | CID 123223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-365445) | 5137-45-1 [evitachem.com]

A Theoretical Exploration of 1-Ethoxy-2-methoxyethane's Molecular Orbitals: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to determining the molecular orbitals of 1-ethoxy-2-methoxyethane. Given the critical role of molecular orbital interactions in chemical reactivity and drug design, understanding the electronic structure of this ethylene (B1197577) glycol ether is of significant interest. This document outlines a robust computational methodology, presents illustrative quantitative data, and visualizes the procedural workflow and conceptual underpinnings of molecular orbital theory.

Introduction to the Electronic Structure of this compound

This compound, a member of the glyme family of solvents, possesses a flexible backbone with multiple lone pairs of electrons on its oxygen atoms. These structural features lead to a complex conformational landscape and a nuanced electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they govern the molecule's reactivity as an electron donor and acceptor, respectively. Theoretical calculations provide a powerful means to probe these and other molecular orbitals, offering insights that are complementary to experimental studies.

Detailed Computational Protocol

The determination of molecular orbitals for a flexible molecule like this compound necessitates a multi-step computational approach. The following protocol is based on well-established quantum chemical methods, particularly those applied to similar glyme ethers such as 1,2-dimethoxyethane.[1][2]

Step 1: Initial Structure Generation and Conformational Analysis

The first step involves generating the initial 3D structure of this compound. Due to the presence of multiple rotatable bonds, a thorough conformational search is crucial to identify the lowest energy conformers. This is typically achieved through molecular mechanics methods followed by quantum mechanical geometry optimizations of the most promising candidates.

Step 2: Geometry Optimization and Frequency Calculation

The identified low-energy conformers are then subjected to geometry optimization at a higher level of theory. Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set, such as 6-31G* or larger, is a common and effective choice for such systems.[2] A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Step 3: Single-Point Energy and Molecular Orbital Calculation

With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbital energies and coefficients. This step provides the core data for understanding the electronic structure, including the HOMO and LUMO energies.

Step 4: Population Analysis

To understand the distribution of electron density and the contribution of atomic orbitals to the molecular orbitals, a population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, is conducted.

The entire computational workflow can be visualized as follows:

Illustrative Quantitative Data

The following tables present illustrative quantitative data that would be expected from the computational protocol described above. Disclaimer: This data is representative and not the result of a new calculation.

Table 1: Conformational Analysis of this compound

| Conformer | Dihedral Angles (C-O-C-C, O-C-C-O) | Relative Energy (kcal/mol) |

| Global Minimum | anti, gauche | 0.00 |

| Conformer 2 | gauche, gauche | +0.45 |

| Conformer 3 | anti, anti | +1.20 |

| Conformer 4 | gauche, anti | +1.55 |

Table 2: Illustrative Molecular Orbital Energies for the Global Minimum Conformer

| Molecular Orbital | Energy (Hartrees) | Energy (eV) | Description |

| LUMO+2 | +0.158 | +4.30 | Unoccupied |

| LUMO+1 | +0.121 | +3.29 | Unoccupied |

| LUMO | +0.098 | +2.67 | Lowest Unoccupied |

| HOMO | -0.254 | -6.91 | Highest Occupied |

| HOMO-1 | -0.289 | -7.86 | Occupied |

| HOMO-2 | -0.315 | -8.57 | Occupied |

The formation of these molecular orbitals from the constituent atomic orbitals is a fundamental concept in quantum chemistry. The logical relationship can be depicted as follows:

Interpretation and Significance

The HOMO of this compound is expected to be primarily localized on the oxygen atoms, reflecting the non-bonding lone pair electrons. The energy of the HOMO is indicative of the molecule's ionization potential and its ability to act as a nucleophile. Conversely, the LUMO is likely to be a σ* anti-bonding orbital distributed along the C-O and C-C bonds. The energy of the LUMO relates to the electron affinity and the molecule's susceptibility to nucleophilic attack. The HOMO-LUMO gap is a critical parameter for assessing the chemical stability and reactivity of the molecule.

For professionals in drug development, understanding the molecular orbitals of solvent molecules like this compound can be crucial. The solvent's electronic structure can influence the solubility, stability, and reactivity of pharmaceutical compounds. Furthermore, the ability of the solvent to engage in specific orbital interactions, such as hydrogen bonding, can be rationalized through an analysis of its molecular orbitals.

Conclusion

Theoretical calculations provide an indispensable tool for elucidating the molecular orbitals and electronic structure of this compound. By following a systematic computational protocol involving conformational analysis, geometry optimization, and molecular orbital calculations, a wealth of quantitative data can be obtained. This information is invaluable for researchers and scientists in predicting chemical behavior and for drug development professionals in understanding solvent effects and designing more effective pharmaceutical formulations. The illustrative data and workflows presented herein serve as a comprehensive guide to the theoretical investigation of this important ethylene glycol ether.

References

Methodological & Application

Application Notes and Protocols for 1-Ethoxy-2-methoxyethane in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethoxy-2-methoxyethane as a solvent in Grignard reactions. This document includes its physicochemical properties, potential advantages over traditional solvents, a general experimental protocol, and a comparative analysis with commonly used solvents.

Introduction to this compound as a Grignard Solvent

This compound, also known as ethylene (B1197577) glycol ethyl methyl ether, is an aprotic ether solvent that can be employed in Grignard reactions.[1] Its molecular structure features two ether oxygen atoms capable of coordinating with the magnesium center of the Grignard reagent, which is crucial for its formation and stability. The selection of an appropriate solvent is critical for the success of a Grignard reaction, influencing initiation, yield, and side product formation. While diethyl ether and tetrahydrofuran (B95107) (THF) are conventional choices, higher boiling point ethers like this compound offer distinct advantages in certain applications.

Physicochemical Properties and Advantages

The properties of the solvent play a pivotal role in the outcome of a Grignard reaction. Below is a comparison of this compound with standard Grignard solvents.

Table 1: Comparison of Physicochemical Properties of Grignard Solvents

| Property | This compound | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |

| Molecular Formula | C₅H₁₂O₂ | C₄H₁₀O | C₄H₈O |

| Molecular Weight ( g/mol ) | 104.15[1] | 74.12 | 72.11 |

| Boiling Point (°C) | 102 - 103.5[1][2][3] | 34.6 | 66 |

| Density (g/mL) | ~0.850 | ~0.713 | ~0.889 |

| Solubility in Water | Soluble | Slightly Soluble | Miscible |

The significantly higher boiling point of this compound compared to diethyl ether and THF is a key advantage.[1][2][3] This property allows for:

-

Higher Reaction Temperatures: Facilitating reactions with less reactive organic halides that may be sluggish at the lower reflux temperatures of diethyl ether or THF.

-

Improved Reaction Rates: Increased temperatures can accelerate the rate of Grignard reagent formation and subsequent reactions.

-

Enhanced Safety: A higher boiling point and likely higher flash point reduce the risk of fire hazards associated with highly volatile solvents like diethyl ether.

As a glycol ether, this compound's bidentate coordinating ability can effectively stabilize the Grignard reagent, potentially influencing the Schlenk equilibrium and improving reaction outcomes.

Comparative Performance Data

While specific yield data for Grignard reactions in this compound is not extensively documented in publicly available literature, a patent indicates its utility in preparing aryl Grignard reagents. To provide a perspective on the performance of higher boiling point ether solvents, the following table summarizes yield data for Grignard reactions in 2-Methyltetrahydrofuran (2-MeTHF), another "green" alternative to traditional solvents.

Table 2: Comparative Yields of Grignard Reactions in Different Ether Solvents

| Grignard Reagent | Substrate | Solvent | Yield (%) | Reference |

| Benzylmagnesium chloride | Benzyl chloride | 2-MeTHF | >95 | [4] |

| Benzylmagnesium chloride | Benzyl chloride | THF | 85-90 | [4] |

| Benzylmagnesium chloride | Benzyl chloride | Diethyl Ether | <5 | [4] |

| Phenylmagnesium bromide | Bromobenzene | 2-MeTHF | >95 | [4] |

| Phenylmagnesium bromide | Bromobenzene | THF | >95 | [4] |

Note: This data is for 2-MeTHF and is intended to illustrate the potential performance of higher boiling point ethers. Actual yields in this compound may vary depending on the specific reactants and conditions.

Experimental Protocol: General Procedure for Grignard Reaction using this compound

This protocol provides a general guideline for performing a Grignard reaction. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.

Materials:

-

Magnesium turnings

-

Organic halide (e.g., bromobenzene)

-

This compound (anhydrous)

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., benzophenone)

-

Aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl) for workup

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under a stream of inert gas until the iodine sublimes to activate the magnesium surface.

-

Initiation: Add a small portion of the organic halide (1.0 equivalent) dissolved in anhydrous this compound to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining solution of the organic halide dropwise from the dropping funnel at a rate that maintains a steady reflux. The higher boiling point of this compound may require external heating to maintain reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (1.0 equivalent) in anhydrous this compound dropwise from the dropping funnel.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).

-

Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method such as crystallization or column chromatography.

Visualizations

Logical Workflow for Grignard Reaction

Caption: General workflow for a Grignard reaction.

Solvent Selection Logic for Grignard Reactions

Caption: Decision tree for selecting a Grignard solvent.

Conclusion

This compound presents a viable alternative to traditional solvents for Grignard reactions, particularly when higher reaction temperatures are beneficial. Its properties suggest it can facilitate reactions with less reactive substrates and potentially improve reaction rates and safety. While detailed comparative yield data is limited, the fundamental characteristics of this solvent make it a valuable tool for researchers and professionals in organic synthesis and drug development. Further experimental investigation is warranted to fully elucidate its performance across a broader range of Grignard reactions.

References

Application Notes and Protocols: 1-Ethoxy-2-methoxyethane (EME) as an Electrolyte in Lithium-ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-ethoxy-2-methoxyethane (EME) as a solvent for electrolytes in lithium-ion battery (LIB) research. This document includes its physicochemical properties, performance characteristics, and detailed protocols for electrolyte preparation, cell assembly, and electrochemical characterization.

Application Notes

Introduction to this compound (EME)

This compound (CAS: 5137-45-1), also known as 2,5-dioxaheptane, is an asymmetric ether solvent that has garnered interest for its potential use in high-performance lithium batteries.[1] Unlike its symmetric counterpart, 1,2-dimethoxyethane (B42094) (DME), EME possesses both an ethoxy and a methoxy (B1213986) group. This structural asymmetry is a key feature that influences its solvation properties and electrochemical behavior.[1] Its primary application in this context is as a solvent component in non-aqueous electrolytes, particularly for lithium-metal and high-energy-density lithium-ion batteries.[1]

Key Advantages of Asymmetric Ether Structure

The unique molecular structure of EME offers several advantages over traditional symmetric ether or carbonate solvents:

-

Disrupted Solvation Shell: The asymmetry in EME's structure leads to a less uniform and more disordered solvation shell around the lithium cation (Li⁺). This results in weaker Li⁺-solvent interactions.[1]

-

Enhanced Li⁺ Kinetics: The weaker solvation facilitates a faster desolvation process for Li⁺ ions at the electrode-electrolyte interface. This is a critical step for rapid charge transfer, resulting in higher exchange current densities and improved rate capability.[1]

-

Stable SEI Formation: Electrolytes based on EME can contribute to the formation of a compact and stable solid-electrolyte interphase (SEI) on the lithium metal anode. A robust SEI is essential for suppressing lithium dendrite growth and improving the long-term cycling stability and safety of the battery.[1]

Role of Fluorination

To further enhance electrochemical properties, fluorinated derivatives of EME have been investigated. Introducing fluorine atoms, as in 1-(2,2,2-trifluoroethoxy)-2-methoxyethane, has been shown to significantly improve the oxidative stability of the electrolyte.[1] This makes them suitable for use with high-voltage cathodes, pushing the energy density limits of LIBs. Fluorination also promotes the formation of a more robust, LiF-rich SEI layer, further enhancing anode protection and cycling performance.

Data Presentation

Physicochemical Properties of this compound

The fundamental properties of EME are crucial for its function as an electrolyte solvent.

| Property | Value | Unit | Source(s) |

| Chemical Formula | C₅H₁₂O₂ | - | [1][2] |

| Molecular Weight | 104.15 | g/mol | [1][2][3] |

| CAS Number | 5137-45-1 | - | [1][2] |

| Appearance | Colorless liquid | - | [4] |

| Boiling Point | ~376.65 | K (103.5 °C) | [1][5] |

| Density | ~0.85 | g/cm³ | [6] |

| Enthalpy of Vaporization (ΔvapH°) | 39.8 | kJ/mol | [1][3] |

Performance Characteristics of EME-Based Electrolytes

Quantitative performance data for non-fluorinated EME is not extensively reported in publicly available literature. However, studies on its fluorinated derivatives highlight its potential. The following table summarizes reported performance metrics for an electrolyte using a fluorinated EME derivative.

| Electrolyte Composition | Battery System | Key Performance Metric | Result | Source(s) |

| 2 M LiFSI in 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane | Lithium Metal | Oxidative Stability | High | [1] |

| 2 M LiFSI in 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane | Lithium Metal | Exchange Current Density | High | [1] |

| 2 M LiFSI in 1-(2,2,2-trifluoro)-ethoxy-2-methoxyethane | Lithium Metal | SEI Thickness | Approx. 10 nm (compact) | [1] |

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of EME-based electrolytes. Safety Precaution: All procedures involving lithium metal, lithium salts, and organic solvents must be performed in an inert-atmosphere glovebox (e.g., argon-filled) with water and oxygen levels below 0.5 ppm. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.

Protocol 1: Preparation of EME-Based Electrolyte

This protocol describes the preparation of a 1 M Lithium Hexafluorophosphate (B91526) (LiPF₆) in this compound (EME) electrolyte.

Materials and Equipment:

-

This compound (EME), battery grade (>99.9% purity, <20 ppm H₂O)

-

Lithium hexafluorophosphate (LiPF₆), battery grade (>99.9% purity)

-

Argon-filled glovebox

-

Analytical balance (±0.1 mg)

-

Volumetric flask (e.g., 25 mL)

-

Magnetic stirrer and stir bar

-

Amber glass storage bottle

Procedure:

-

Transfer all materials and equipment into the glovebox antechamber and purge according to standard procedure.

-

Allow materials to reach thermal equilibrium within the glovebox atmosphere.

-

Place a magnetic stir bar into the 25 mL volumetric flask.

-

Tare the volumetric flask on the analytical balance.

-

Carefully weigh the required amount of LiPF₆ for a 1 M solution (e.g., 0.3798 g for 25 mL).

-

Add the weighed LiPF₆ to the volumetric flask.

-

Carefully add EME solvent to the flask, initially to about half the total volume.

-

Place the flask on the magnetic stirrer and stir at a moderate speed until the LiPF₆ is fully dissolved. This may take 30-60 minutes.

-

Once dissolved, carefully add EME solvent up to the 25 mL graduation mark.

-

Cap the flask and invert it several times to ensure a homogeneous solution.

-

Transfer the prepared electrolyte to a labeled amber glass bottle for storage inside the glovebox.

Protocol 2: CR2032 Coin Cell Assembly

This protocol details the assembly of a half-cell (Lithium metal vs. a working electrode) in a CR2032 coin cell format.

Materials and Equipment:

-

CR2032 coin cell components (case, spacer, spring, gasket)

-

Working electrode (e.g., LiCoO₂ coated on Al foil, punched to 15 mm diameter)

-

Lithium metal foil (punched to 16 mm diameter)

-

Celgard separator (e.g., Celgard 2400, punched to 19 mm diameter)

-

Prepared EME-based electrolyte

-

Micropipette (20-200 µL)

-

Plastic tweezers

-

Coin cell crimper

Procedure:

-

Ensure all components are inside the glovebox.

-

Place the bottom case (negative cap) of the CR2032 cell into the crimper die.

-

Using plastic tweezers, place the lithium metal disk into the center of the cap.

-

Gently press the lithium disk to ensure it is flat and centered.

-

Place one separator disk onto the center of the lithium metal anode.

-

Using the micropipette, add approximately 40-60 µL of the EME-based electrolyte onto the separator, ensuring it is fully wetted.

-

Place the working electrode disk on top of the wetted separator, with the active material side facing down.

-

Add another 20-30 µL of electrolyte onto the back of the working electrode.

-

Place the spacer disk on top of the working electrode.

-

Place the spring on top of the spacer.

-

Carefully place the gasket and the top case (positive cap) over the assembly.

-

Transfer the entire assembly to the coin cell crimper and apply pressure according to the manufacturer's specifications to seal the cell.

-

Remove the sealed cell, clean the exterior with isopropanol, and let it rest for at least 12 hours before testing.

Protocol 3: Electrochemical Characterization

This section outlines common electrochemical tests to evaluate the performance of the EME-based electrolyte.

Equipment:

-

Multi-channel battery cycler

-

Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

-

Temperature-controlled chamber

A. Ionic Conductivity Measurement

-

Assemble a symmetric cell with two stainless steel blocking electrodes separated by a known distance (e.g., using a Celgard separator of known thickness).

-

Fill the cell with the EME-based electrolyte.

-

Place the cell in the temperature-controlled chamber and allow it to equilibrate.

-

Perform EIS from a high frequency (e.g., 1 MHz) to a low frequency (e.g., 1 Hz) with a small AC amplitude (e.g., 10 mV).

-

The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

-

Calculate ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the separator thickness and 'A' is the electrode area.

B. Cycling Performance Test

-

Place the assembled CR2032 half-cell into the battery cycler.

-

Perform a formation cycle at a low C-rate (e.g., C/20) for 1-2 cycles to stabilize the SEI.

-

Cycle the cell at a desired C-rate (e.g., C/10 or C/5) within the appropriate voltage window for the working electrode (e.g., 3.0-4.3 V for LiCoO₂).

-

Record the charge/discharge capacity, coulombic efficiency, and capacity retention over a set number of cycles (e.g., 100 cycles).[7][8][9][10][11]

References

- 1. This compound|CAS 5137-45-1 [benchchem.com]

- 2. This compound | C5H12O2 | CID 123223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. CAS 5137-45-1: this compound | CymitQuimica [cymitquimica.com]

- 5. Ethane, 1-ethoxy-2-methoxy- [webbook.nist.gov]

- 6. nanomaterialpowder.com [nanomaterialpowder.com]

- 7. osti.gov [osti.gov]

- 8. arxiv.org [arxiv.org]

- 9. novonixgroup.com [novonixgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: SN2 Substitution Reaction of 1-Ethoxy-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for a representative acid-catalyzed substitution reaction of 1-Ethoxy-2-methoxyethane. Ethers are generally characterized by their low reactivity, making them excellent solvents for a variety of chemical transformations. However, under strongly acidic conditions, they can undergo cleavage via nucleophilic substitution. For primary ethers such as this compound, this reaction proceeds through an SN2 mechanism.[1][2][3][4][5][6][7] This protocol outlines the cleavage of this compound using hydrobromic acid, a common and effective reagent for this transformation. The expected products are bromoethane (B45996) and 1,2-dibromoethane, formed through the sequential cleavage of the two ether linkages. These products are valuable intermediates in organic synthesis. This application note provides a comprehensive methodology, data presentation, and visual representations of the experimental workflow to guide researchers in conducting similar transformations.

Introduction